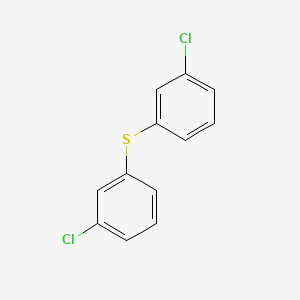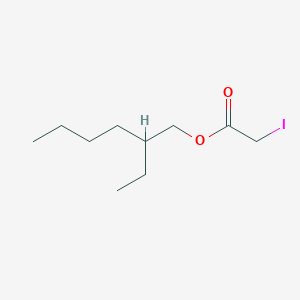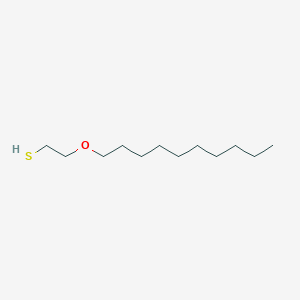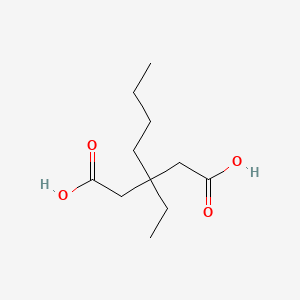
3-Butyl-3-ethylpentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-3-ethylpentanedioic acid is an organic compound belonging to the class of dicarboxylic acids It features a pentane backbone with butyl and ethyl substituents at the third carbon, and carboxylic acid groups at the first and fifth carbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-butyl-3-ethylpentanedioic acid can be achieved through several methods. One common approach involves the alkylation of a suitable malonic ester derivative, followed by hydrolysis and decarboxylation. The reaction typically proceeds as follows:
Alkylation: The malonic ester is treated with butyl and ethyl halides in the presence of a strong base such as sodium ethoxide.
Hydrolysis: The resulting diester is then hydrolyzed using aqueous acid to yield the corresponding dicarboxylic acid.
Decarboxylation: Finally, the dicarboxylic acid undergoes thermal decarboxylation to produce this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Butyl-3-ethylpentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to primary alcohols.
Substitution: The hydrogen atoms on the carbon backbone can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
3-Butyl-3-ethylpentanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-butyl-3-ethylpentanedioic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting metabolic processes and cellular functions.
Comparaison Avec Des Composés Similaires
- 3-Methyl-3-ethylpentanedioic acid
- 3-Butyl-3-methylpentanedioic acid
- 3-Propyl-3-ethylpentanedioic acid
Comparison: 3-Butyl-3-ethylpentanedioic acid is unique due to its specific substituents, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, melting points, and reactivity patterns, making it suitable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
5395-61-9 |
|---|---|
Formule moléculaire |
C11H20O4 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
3-butyl-3-ethylpentanedioic acid |
InChI |
InChI=1S/C11H20O4/c1-3-5-6-11(4-2,7-9(12)13)8-10(14)15/h3-8H2,1-2H3,(H,12,13)(H,14,15) |
Clé InChI |
RJXLYYKVMAEUKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



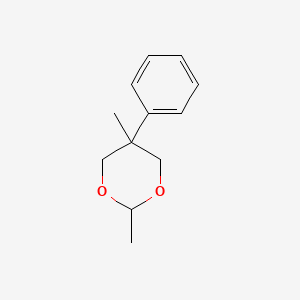
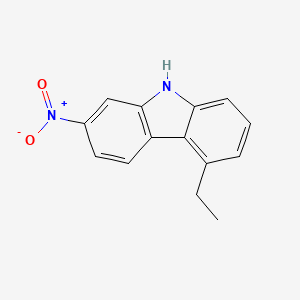
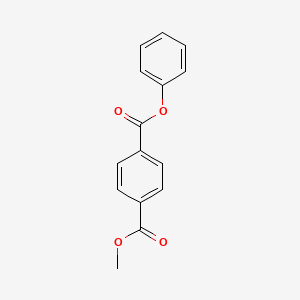
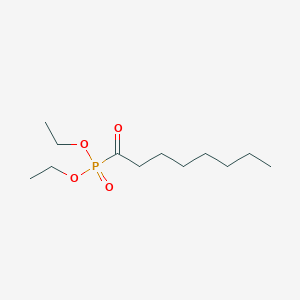
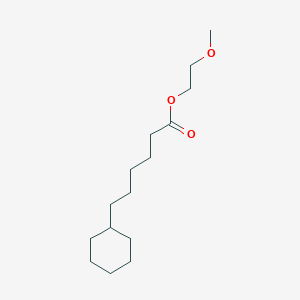
![2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone](/img/structure/B14731625.png)
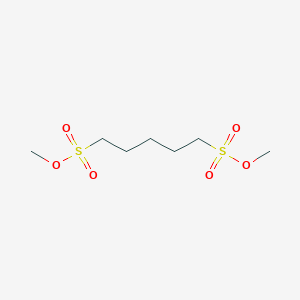
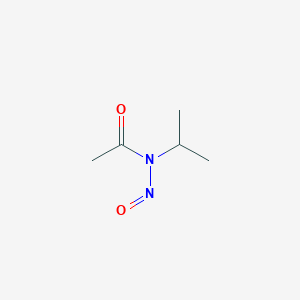
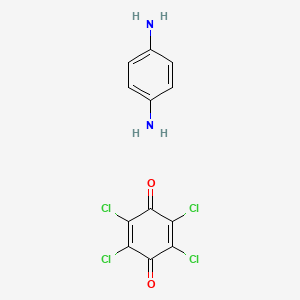
![3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol](/img/structure/B14731641.png)
